molecular formula C13H11FO4S2 B1258845 Fluorobis(phenylsulfonyl)methane CAS No. 910650-82-7

Fluorobis(phenylsulfonyl)methane

Cat. No. B1258845
M. Wt: 314.4 g/mol
InChI Key: TUZGMBZILYZZRU-UHFFFAOYSA-N
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Description

Fluorobis(phenylsulfonyl)methane (FBSM) is a chemical compound that has been widely employed as a pronucleophile . The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the proton in the adjacent carbon atom, making its deprotonation facile and giving rise to a resonance-stabilized fluoromethide species that can react with several electrophiles .


Synthesis Analysis

FBSM has been synthesized through various methods. One such method involves the catalytic enantioselective Michael addition of FBSM to α,β-unsaturated aldehydes . This reaction has been developed for the preparation of chiral monofluoromethyl compounds under mild reaction conditions . Another method involves the palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes using FBSM as a pronucleophile .


Molecular Structure Analysis

The molecular structure of FBSM is characterized by the presence of phenylsulfonyl groups which increase the acidity of the proton in the adjacent carbon atom . This makes its deprotonation facile and gives rise to a resonance-stabilized fluoromethide species .


Chemical Reactions Analysis

FBSM has been involved in various chemical reactions. For instance, it has been used in the catalytic enantioselective Michael addition to α,β-unsaturated aldehydes . It has also been used in the palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes .


Physical And Chemical Properties Analysis

The physical and chemical properties of FBSM are characterized by its role as a pronucleophile. The electron-withdrawing nature of the phenylsulfonyl groups increases the acidity of the proton in the adjacent carbon atom .

Scientific Research Applications

Nucleophilic Fluoromethylation of Aldehydes

FBSM has been used in the nucleophilic fluoromethylation of aldehydes. The process involves the formation of C-C bonds and the introduction of fluorinated moieties into organic molecules. This application is particularly important in organic synthesis due to the increasing applications of selectively fluorinated organics in life and materials sciences .

Precursor of α-Fluorinated Carbanions

FBSM derivatives have been extensively studied as excellent precursors of α-fluorinated carbanions for nucleophilic di-and monofluoromethylations . This makes FBSM a robust nucleophilic monofluoromethylating agent for many applications, including catalytic enantioselective monofluoromethylation reactions .

Monofluoromethylation of Cyclic Sulfamidates and Sulfates

FBSM has been used in the regioselective fluoromethylation by ring-opening of cyclic sulfamidates and sulfates with α-fluorocarbanions and subsequent reductive desulfonylation . This approach allows access to γ- and δ-fluoroamines as well as γ- and δ-fluoroalcohols in high yields .

Pronucleophile in Organic Synthesis

Due to the electron-withdrawing nature of the phenylsulfonyl groups, FBSM has been widely employed as a pronucleophile. It increases the acidity of the proton in the adjacent carbon atom, making its deprotonation facile and giving rise to a resonance-stabilized fluoromethide species that can react with several electrophiles .

Allylic Alkylation

FBSM has been used in highly regio- and enantioselective allylic alkylation, affording enantiopure fluorobis(phenylsulfonyl)methylated compounds bearing a terminal alkene . This could be converted to monofluoro-methylated ibuprofen .

Synthesis of Structurally Diverse Monofluorobis(phenylsulfonyl)methylated Chiral Adducts

FBSM has been widely used as a potential monofluoromethyl equivalent in organic transformations. For example, structurally diverse monofluorobis(phenylsulfonyl)methylated chiral adducts have been synthesized through asymmetric enamine, iminium, phase transfer, and cooperative catalysis concepts .

Future Directions

Future research directions for FBSM could involve exploring its use in other types of chemical reactions. For instance, a recent study reported a palladium-catalyzed regioselective carbomonofluoromethylation of unactivated alkenes using FBSM as a fluoromethylating reagent . This reaction proceeded smoothly with a wide variety of carbon electrophiles, indicating potential for further exploration of FBSM in similar reactions .

properties

IUPAC Name

[benzenesulfonyl(fluoro)methyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZGMBZILYZZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorobis(phenylsulfonyl)methane

CAS RN

910650-82-7
Record name 910650-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
236
Citations
T Fukuzumi, N Shibata, M Sugiura, H Yasui… - Angewandte …, 2006 - Wiley Online Library
The development of efficient methodology for the synthesis of fluoroorganic compounds has attracted considerable attention particularly in the field of medicinal chemistry.[1] Owing to …
Number of citations: 194 onlinelibrary.wiley.com
GKS Prakash, S Chacko, H Vaghoo, N Shao… - Organic …, 2009 - ACS Publications
An efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides using α-fluoro-α-(phenylsulfonyl)methane (1) as a highly versatile reagent is reported. Using …
Number of citations: 86 pubs.acs.org
X Shen, L Zhang, Y Zhao, L Zhu, G Li, J Hu - Angewandte Chemie …, 2011 - sioc.cas.cn
Recently, the selective introduction of fluorinated moieties into organic molecules with α-fluorinated carbanions has attracted substantial interest in organic synthesis, owing to the …
Number of citations: 51 www.sioc.cas.cn
WB Liu, SC Zheng, H He, XM Zhao, LX Dai… - Chemical …, 2009 - pubs.rsc.org
Highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM) has been realized by [Ir(COD)Cl]2/phosphoramidite, affording enantiopure fluorobis(…
Number of citations: 54 pubs.rsc.org
YS Kim - Synlett, 2014 - thieme-connect.com
Given the growing importance of fluorinated molecules in medicinal chemistry and chemical biology, several researchers are investigating the methods for the incorporation of fluorine …
Number of citations: 2 www.thieme-connect.com
X Ispizua-Rodriguez - Organic Syntheses, 2019 - par.nsf.gov
Monofluoromethylation is an important transformation that has been employed as a strategy to introduce fluoroalkyl functionalities into molecules. 2 Among the known reactions, …
Number of citations: 1 par.nsf.gov
S Zhang, Y Zhang, Y Ji, H Li, W Wang - scholar.archive.org
General Information: Commercial reagents and solvents from VWR or Aldrich were used as received, unless otherwise stated. Merck 60 silica gel was used for chromatography, and …
Number of citations: 0 scholar.archive.org
T Furukawa, N Shibata, S Mizuta… - Angewandte …, 2008 - Wiley Online Library
There is a high demand in both academia and industry for enantiopure fluorine-containing organic molecules because of their unique pharmacological properties.[1] Although their …
Number of citations: 148 onlinelibrary.wiley.com
HW Moon, MJ Cho, DY Kim - Tetrahedron Letters, 2009 - Elsevier
The catalytic enantioselective conjugate addition reaction of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones promoted by chiral bifunctional organocatalysts is described. …
Number of citations: 89 www.sciencedirect.com
X Shen, C Ni, J Hu - Chinese Journal of Chemistry, 2013 - Wiley Online Library
A highly stereoselective synthesis of tetrasubstituted monofluoroalkenes with aldehydes and fluorobis(phenylsulfonyl)methane (FBSM) in one pot has been developed. The reaction …
Number of citations: 17 onlinelibrary.wiley.com

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